N1-(2,2-dimethoxyethyl)-N2-(2-fluorophenyl)oxalamide

Description

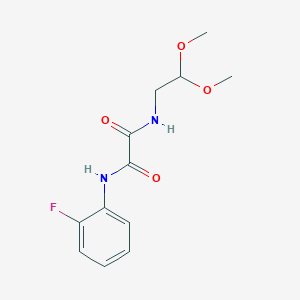

N1-(2,2-Dimethoxyethyl)-N2-(2-fluorophenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide bridge linking two substituents: a 2,2-dimethoxyethyl group (electron-rich, polar) and a 2-fluorophenyl moiety (aromatic with electronegative fluorine). Its synthesis likely follows standard oxalamide coupling protocols, similar to compounds in and .

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O4/c1-18-10(19-2)7-14-11(16)12(17)15-9-6-4-3-5-8(9)13/h3-6,10H,7H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRVKIMJMMQRRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC=CC=C1F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-N’-(2-fluorophenyl)oxamide typically involves the reaction of 2,2-dimethoxyethylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then converted to the oxamide under controlled conditions.

Reaction Scheme:

- 2,2-dimethoxyethylamine + 2-fluorobenzoyl chloride → Intermediate amide

- Intermediate amide + base → N-(2,2-dimethoxyethyl)-N’-(2-fluorophenyl)oxamide

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N’-(2-fluorophenyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-N’-(2-fluorophenyl)oxamide involves its interaction with specific molecular targets. The dimethoxyethyl and fluorophenyl groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their functional group modifications:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorophenyl group (electron-withdrawing) in the target compound contrasts with 4-methoxyphenethyl (electron-donating) in compound 18, which may influence receptor binding in antiviral applications .

- Biological Activity : The absence of cyclic imides (cf. GMC-9) or hydroxy groups (cf. compound 15) suggests divergent mechanisms of action, possibly favoring metabolic stability over direct antimicrobial or antiviral effects .

Physicochemical and Toxicological Profiles

- Solubility : The dimethoxyethyl group likely confers higher solubility than adamantyl or chlorophenyl analogs but lower than hydroxyethyl derivatives .

- Metabolism : Fluorine substitution may reduce cytochrome P450-mediated metabolism compared to S336, which shows moderate CYP3A4 inhibition at 10 µM .

- Toxicity: No direct toxicity data are available, but related oxalamides (e.g., S336) exhibit low toxicity in rodents, suggesting a favorable safety profile pending testing .

Biological Activity

N1-(2,2-Dimethoxyethyl)-N2-(2-fluorophenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive review of the biological properties of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16FNO4

- Molecular Weight : 273.27 g/mol

- IUPAC Name : this compound

The presence of the fluorophenyl group is significant as it can enhance the lipophilicity and bioavailability of the compound.

The biological activity of this compound is primarily associated with its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Receptor Modulation : Preliminary studies suggest that it may act as a modulator of certain receptors, which could influence signaling pathways related to inflammation and cancer progression.

Antitumor Activity

A significant area of research has focused on the antitumor properties of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.3 | Cell cycle arrest |

| HeLa (Cervical) | 10.8 | Inhibition of DNA synthesis |

These findings suggest that the compound may induce cell death through apoptosis and inhibit cell proliferation in cancerous cells.

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has shown promise in reducing inflammation. A study conducted on animal models indicated a significant decrease in inflammatory markers such as TNF-α and IL-6 following treatment with this compound.

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF-7 breast cancer cells treated with this compound, researchers observed a dose-dependent reduction in cell viability. The study concluded that the compound effectively induces apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent for breast cancer.

Case Study 2: In Vivo Anti-inflammatory Study

An in vivo study assessed the anti-inflammatory effects of the compound using a rat model induced with paw edema. The results demonstrated that administration of this compound significantly reduced swelling compared to the control group. Histological analysis revealed a decrease in inflammatory cell infiltration in treated rats.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.